molecular formula C10H14N2O4 B8656808 1,3-Diethyl 2-[(2-cyanoeth-1-EN-1-YL)amino]propanedioate

1,3-Diethyl 2-[(2-cyanoeth-1-EN-1-YL)amino]propanedioate

Cat. No. B8656808
M. Wt: 226.23 g/mol
InChI Key: DRRYQZVIVAXIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diethyl 2-[(2-cyanoeth-1-EN-1-YL)amino]propanedioate is a useful research compound. Its molecular formula is C10H14N2O4 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Diethyl 2-[(2-cyanoeth-1-EN-1-YL)amino]propanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diethyl 2-[(2-cyanoeth-1-EN-1-YL)amino]propanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,3-Diethyl 2-[(2-cyanoeth-1-EN-1-YL)amino]propanedioate

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

diethyl 2-(2-cyanoethenylamino)propanedioate

InChI

InChI=1S/C10H14N2O4/c1-3-15-9(13)8(10(14)16-4-2)12-7-5-6-11/h5,7-8,12H,3-4H2,1-2H3

InChI Key

DRRYQZVIVAXIKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC=CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 500-mL round-bottom flask was placed isoxazole (25 g, 354.76 mmol, 1.00 equiv, 98%) in ethanol (100 mL) and sodium ethanolate (124 mL, 21%). The resulting solution was stirred at 0° C. for 30 min. Then acetic acid (6.9 mL, 98%), sodium acetate (20.5 g, 244.91 mmol, 0.69 equiv, 98%) and diethyl 2-aminomalonate hydrochloride (48 g, 222.26 mmol, 0.63 equiv, 98%) were added. The resulting solution was allowed to react, with stirring, for an additional 48 h at room temperature, concentrated under vacuum, dissolved in 200 mL of dichloromethane, washed with 2×100 mL of water, dried over anhydrous sodium sulfate and concentrated to afford 30 g (37%) of diethyl 2-(2-cyanovinylamino)malonate as a yellow oil
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
124 mL
Type
solvent
Reaction Step Four

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